molecular formula C24H24N4O2S2 B11500640 5-(3,4-dimethoxyphenyl)-3-phenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

5-(3,4-dimethoxyphenyl)-3-phenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11500640
M. Wt: 464.6 g/mol
InChI Key: PJKVIWVEPBAGTA-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex heterocyclic compound that features a thiazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and amidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-DIMETHOXYPHENYL)-2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-B]PYRIDINE-7-CARBOXYLIC ACID
  • 2,4-DISUBSTITUTED THIAZOLES

Uniqueness

5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE stands out due to its unique combination of a thiazole and pyrimidine ring system, which imparts distinct biological activities and chemical reactivity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H24N4O2S2

Molecular Weight

464.6 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-phenyl-7-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C24H24N4O2S2/c1-29-18-12-11-16(15-19(18)30-2)21-25-22(27-13-7-4-8-14-27)20-23(26-21)28(24(31)32-20)17-9-5-3-6-10-17/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3

InChI Key

PJKVIWVEPBAGTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C(=N2)N4CCCCC4)SC(=S)N3C5=CC=CC=C5)OC

Origin of Product

United States

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